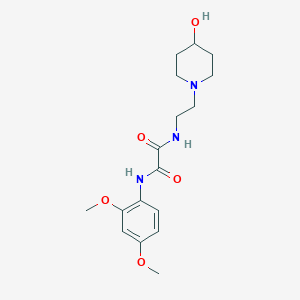

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-24-13-3-4-14(15(11-13)25-2)19-17(23)16(22)18-7-10-20-8-5-12(21)6-9-20/h3-4,11-12,21H,5-10H2,1-2H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOFSAIPHKABNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCC(CC2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,4-dimethoxyphenylamine: This can be achieved through the nitration of 2,4-dimethoxytoluene followed by reduction.

Formation of the oxalamide linkage: The 2,4-dimethoxyphenylamine is then reacted with oxalyl chloride to form the corresponding oxalamide.

Introduction of the hydroxypiperidinyl group: The final step involves the reaction of the oxalamide intermediate with 2-(4-hydroxypiperidin-1-yl)ethylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form ketones or aldehydes.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield piperidinone derivatives, while reduction of the oxalamide linkage can produce diamines.

Aplicaciones Científicas De Investigación

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex organic compounds.

Mecanismo De Acción

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The hydroxypiperidinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxalamide linkage may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Comparisons

Key Observations:

- Polarity and Solubility : The target compound’s hydroxypiperidine group may improve water solubility compared to S336’s pyridyl group, which is lipophilic and insoluble in water .

- Biological Activity : While S336 and S5456 are flavoring agents, GMC-5 and BNM-III-170 demonstrate antimicrobial and antiviral activities, respectively. Structural variations (e.g., halogenation, cyclic amines) dictate functional roles .

Table 2: Toxicological and Metabolic Data

Key Observations:

- Safety: S336’s high NOEL (100 mg/kg bw/day) supports its regulatory approval. The target compound’s safety profile remains uncharacterized but may align with structurally related oxalamides if metabolic pathways overlap .

- Metabolism : S336 undergoes rapid hepatic metabolism without amide hydrolysis, suggesting stability. The target compound’s hydroxypiperidine group may undergo oxidation or glucuronidation, altering excretion kinetics .

Actividad Biológica

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H25N3O5

- Molecular Weight : 351.403 g/mol

- CAS Number : 1797735-90-0

The biological activity of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is attributed to its ability to interact with various biological targets, primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially influencing neurological pathways.

- Receptor Modulation : It can act as a modulator for certain receptors, affecting signal transduction pathways associated with mood and cognition.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study conducted on mice, administration of the compound resulted in increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties.

Neuroprotective Properties

The compound has been shown to possess neuroprotective effects against oxidative stress. In vitro studies demonstrated that it can reduce neuronal cell death induced by oxidative agents, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Increased locomotion, reduced immobility | |

| Neuroprotective | Reduced oxidative stress-induced cell death | |

| Enzyme Inhibition | Potential inhibition of neurotransmitter enzymes |

Case Study 1: Antidepressant Activity

In a controlled study involving a mouse model of depression, N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide was administered at varying doses. Results showed a dose-dependent increase in antidepressant-like behavior as measured by the forced swim test. The compound's efficacy was comparable to standard antidepressants such as fluoxetine, suggesting it could be developed as an alternative treatment option.

Case Study 2: Neuroprotection

A separate study assessed the neuroprotective effects of the compound against glutamate-induced toxicity in cultured neurons. The results indicated that pretreatment with N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide significantly decreased cell death and apoptosis markers compared to untreated controls. This suggests its potential application in preventing neuronal damage associated with various neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2,4-dimethoxyphenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a two-step oxalamide coupling reaction. First, react 2,4-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate N1-(2,4-dimethoxyphenyl)oxalamic acid. Next, couple this intermediate with 2-(4-hydroxypiperidin-1-yl)ethylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Purity optimization involves silica gel column chromatography (e.g., eluting with 5% methanol in dichloromethane) and recrystallization from ethanol/water. Final purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS .

Q. Which analytical techniques are most reliable for structural characterization of this oxalamide derivative?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), piperidinyl protons (δ ~1.5–3.5 ppm), and oxalamide NH signals (δ ~8–10 ppm) in DMSO-d6 or CDCl3 at 400–600 MHz .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]<sup>+</sup> calculated for C21H28N3O5: 402.2028) using ESI or APCI ionization .

- FT-IR : Validate carbonyl stretches (~1650–1700 cm<sup>-1</sup>) and hydroxyl groups (~3200–3500 cm<sup>-1</sup>) .

Q. How can solubility challenges be addressed for in vitro assays?

- Methodological Answer : For aqueous insolubility, prepare stock solutions in DMSO (≤10% v/v) and dilute in assay buffers (e.g., PBS with 0.1% Tween-80). Sonication or heating (37°C) may aid dispersion. Alternatively, use cyclodextrin-based formulations to enhance solubility without compromising biological activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-hydroxypiperidine moiety in target binding?

- Methodological Answer :

- Synthetic Modifications : Replace the 4-hydroxypiperidine group with analogs (e.g., 4-methoxy, 4-azido) and compare binding affinities via surface plasmon resonance (SPR) or radioligand assays .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., TAS1R1/TAS1R3 umami receptors). Focus on hydrogen bonding between the hydroxyl group and receptor residues (e.g., Asp147 or Glu172) .

- Mutagenesis Studies : Validate key residues by expressing mutant receptors in HEK293 cells and measuring cAMP or calcium flux responses .

Q. What in vitro assays are suitable for evaluating this compound’s activity as a TAS1R1/TAS1R3 umami receptor agonist?

- Methodological Answer :

- Calcium Imaging : Transfect HEK293 cells with hTAS1R1/hTAS1R3 and Gα16/gustducin. Measure intracellular Ca<sup>2+</sup> flux (Fluo-4 AM dye) upon compound treatment (EC50 calculation) .

- Dose-Response Curves : Compare potency to monosodium glutamate (MSG) using a β-lactamase reporter assay (EC50 typically 0.1–10 µM for oxalamides) .

- Selectivity Screening : Test against related taste receptors (e.g., TAS2R bitter receptors) to confirm specificity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Methodological Answer :

- Variable Temperature NMR : Heat samples to 50–60°C in DMSO-d6 to reduce rotational barriers and simplify splitting from hindered piperidine protons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating <sup>1</sup>H-<sup>1</sup>H couplings and <sup>13</sup>C assignments .

- X-ray Crystallography : If crystalline, determine absolute configuration and hydrogen-bonding networks (e.g., oxalamide NH to carbonyl oxygen) .

Q. What strategies mitigate oxidative degradation of the 4-hydroxypiperidine group during long-term stability studies?

- Methodological Answer :

- Storage Conditions : Keep lyophilized powder at -20°C under argon. In solution, add antioxidants (e.g., 0.1% BHT) and avoid light exposure .

- Forced Degradation Studies : Expose to H2O2 (0.3% w/v) or UV light (254 nm) and monitor degradation products via LC-MS. Identify major pathways (e.g., hydroxyl → ketone oxidation) .

- Formulation : Use enteric coatings or liposomal encapsulation to protect against gastric pH and enzymatic degradation in vivo .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.